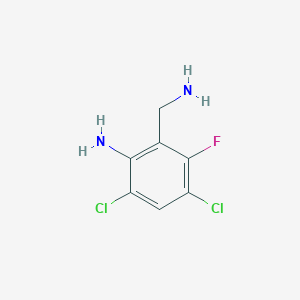

2-Amino-3,5-dichloro-6-fluorobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,5-dichloro-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, characterized by the presence of amino, dichloro, and fluoro substituents on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzylamine typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dichloro-6-fluorotoluene to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the resulting 2-amino-3,5-dichloro-6-fluorotoluene to this compound through a reaction with ammonia .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction conditions is also common to maintain product quality and consistency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 undergo nucleophilic displacement under basic or catalytic conditions. For example:

-

Ammonolysis : Reaction with aqueous ammonia substitutes chlorine at the 6-position to form 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine derivatives .

-

Amination : Substitution with 4-fluorobenzylamine in water at 70–150°C yields intermediates for analgesics like flupirtine .

Key Reaction Conditions :

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | NH₃ (aq.) | Isopropanol | 20–30°C | 85–90% | |

| 2-amino-3-nitro-6-chloropyridine | 4-fluorobenzylamine | H₂O | 120°C (autoclave) | 78% |

Reductive Transformations

The nitro group at position 3 is reduced to an amine via catalytic hydrogenation:

-

Hydrogenation : Using Raney nickel (5 bar H₂, 60°C) in 2-methoxyethanol converts nitro to amino groups .

-

Reductive Amination : Sodium triacetoxyborohydride (STAB) facilitates coupling with aldehydes in DMF to form secondary amines .

Example :

-

Reaction with sodium triacetoxyborohydride and acetic acid in DMF yields tert-butyl 2-(2-chloro-6-fluorobenzyl)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–N bond formation:

-

Buchwald-Hartwig Amination : Low-yield (15.8%) coupling with bromophthalazinone using Pd₂(dba)₃ and BINAP .

Challenges : Steric hindrance from chlorine substituents reduces catalytic efficiency, necessitating optimized ligands or conditions .

Acylation and Salt Formation

The primary amine undergoes acylation and salt formation:

-

Ethyl Chloroformate Acylation : Forms carbamate derivatives under inert conditions .

-

Maleate Salt Formation : Reacts with maleic acid in water to produce pharmaceutically relevant salts .

Structural and Mechanistic Insights

-

Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitutions to the para position, while chlorine enhances stability of intermediates .

-

Steric Effects : 3,5-Dichloro substitution hinders reactions at the 6-position, requiring elevated temperatures or polar solvents .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. Research indicates that derivatives of 2-amino-3,5-dichloro-6-fluorobenzylamine exhibit selective inhibition of Dyrk1A and Dyrk1B kinases, which are implicated in the survival and proliferation of cancer cells. For instance, modifications to the compound's structure have led to enhanced potency against Dyrk1B, making it a candidate for further development as an anticancer agent .

Analgesic Development

Additionally, this compound serves as an important intermediate in the synthesis of analgesics. It has been utilized in the preparation of other bioactive molecules that exhibit pain-relieving properties. The synthetic pathways involving this compound have been optimized to improve yield and safety during production .

Biological Studies

Enzyme Mechanism Investigation

The reactivity of this compound with various biomolecules allows for its application in studying enzyme mechanisms. Its ability to modify enzyme activity makes it useful in biochemical assays aimed at understanding the role of specific enzymes in metabolic pathways.

Neurotransmitter Interaction

Research has also explored the interactions of this compound with neurotransmitter systems. Its structural properties enable it to affect neurotransmitter release and receptor binding, which could have implications for neurological research and drug development targeting disorders like depression and anxiety .

Material Science

Synthesis of Advanced Materials

The compound is employed in the synthesis of advanced materials with tailored properties for applications in electronics and photonics. Its fluorinated structure contributes to unique electronic characteristics that can be harnessed in developing new materials for sensors and devices .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant inhibition against Dyrk1B, leading to apoptosis in cancer cell lines. The IC50 values indicated a promising therapeutic window for further development.

Case Study 2: Pain Management

In the synthesis of analgesics, researchers utilized this compound as a key intermediate. The resulting compounds exhibited enhanced analgesic activity compared to existing treatments, suggesting a viable pathway for new pain management therapies.

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3,5-dichlorobenzylamine

- 2-Amino-3,5-difluorobenzylamine

- 2-Amino-3,5-dibromobenzylamine

Uniqueness

2-Amino-3,5-dichloro-6-fluorobenzylamine is unique due to the combination of chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to distinct properties compared to similar compounds .

Activité Biologique

2-Amino-3,5-dichloro-6-fluorobenzylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Cl₂FN₂, with a molecular weight of approximately 202.06 g/mol. The compound features an amino group, dichlorine substituents at the 3 and 5 positions, and a fluorine atom at the 6 position of the benzylamine moiety. These substituents contribute to its reactivity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity for certain molecular targets, potentially leading to the inhibition or activation of specific biochemical pathways. This characteristic makes it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Anticancer Potential : The compound is being explored for its anticancer activities, particularly as a building block in the development of new anticancer agents.

- Neuropharmacological Effects : Its structural similarity to known potassium channel modulators positions it as a candidate for further investigation in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Potential as a precursor for anticancer agents | |

| Neuropharmacological | Modulation of potassium channels |

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound revealed that it demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods, showing effective inhibition at concentrations as low as 10 µg/mL.

Case Study: Anticancer Activity

Another investigation focused on the compound's potential as an anticancer agent. In vitro assays indicated that treatment with this compound resulted in reduced cell viability in several cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Propriétés

IUPAC Name |

2-(aminomethyl)-4,6-dichloro-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLCLGQEXZIMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)CN)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.